Cyclohexyl 3,4-diaminobenzoate
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Overview
Description
Cyclohexyl 3,4-diaminobenzoate is an organic compound with the molecular formula C13H18N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with cyclohexanol, and the aromatic ring is substituted with two amino groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 3,4-diaminobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 3,4-diaminobenzoic acid with cyclohexanol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 3,4-diaminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives or sulfonated products.
Scientific Research Applications
Cyclohexyl 3,4-diaminobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexyl 3,4-diaminobenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl 3,5-diaminobenzoate: Similar structure but with amino groups at the 3 and 5 positions.
Cyclohexyl 4-aminobenzoate: Contains only one amino group at the 4 position.
Cyclohexyl 2,4-diaminobenzoate: Amino groups at the 2 and 4 positions.
Uniqueness
Cyclohexyl 3,4-diaminobenzoate is unique due to the specific positioning of the amino groups, which can influence its reactivity and interactions with other molecules. This positioning may confer distinct properties compared to its analogs, making it valuable for specific applications .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
cyclohexyl 3,4-diaminobenzoate |
InChI |
InChI=1S/C13H18N2O2/c14-11-7-6-9(8-12(11)15)13(16)17-10-4-2-1-3-5-10/h6-8,10H,1-5,14-15H2 |
InChI Key |
FOJCZSAZIXCTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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